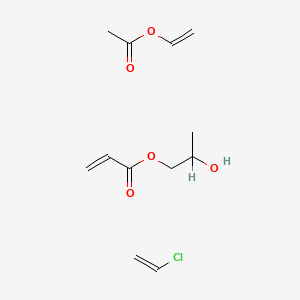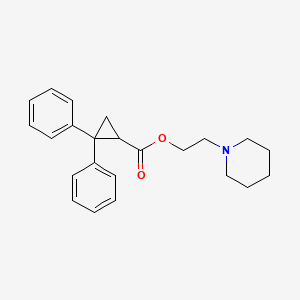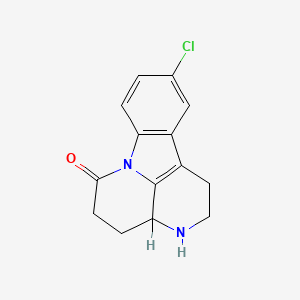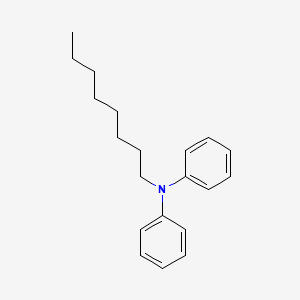
1-(1,3-Dioctadecoxypropan-2-yloxy)octadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadecane, 1,1’,1’'-[1,2,3-propanetriyltris(oxy)]tris- is a complex organic compound with the molecular formula C57H116O3 and a molecular weight of 849.5 g/mol. This compound is known for its unique structure, which includes three octadecane chains connected by a 1,2,3-propanetriyltris(oxy) linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octadecane, 1,1’,1’'-[1,2,3-propanetriyltris(oxy)]tris- typically involves the reaction of octadecane with 1,2,3-propanetriol (glycerol) under specific conditions. The reaction is catalyzed by an acid or base, and the resulting product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and high-pressure conditions to increase yield and efficiency. The use of catalysts and solvents is optimized to ensure the purity and stability of the final product.
化学反応の分析
Types of Reactions
Octadecane, 1,1’,1’'-[1,2,3-propanetriyltris(oxy)]tris- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Octadecane, 1,1’,1’'-[1,2,3-propanetriyltris(oxy)]tris- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Employed in the study of lipid metabolism and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of lubricants, surfactants, and emulsifiers
作用機序
The mechanism by which Octadecane, 1,1’,1’'-[1,2,3-propanetriyltris(oxy)]tris- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate various biochemical pathways, including lipid metabolism and signal transduction.
類似化合物との比較
Similar Compounds
Octadecane, 1,1’-[1,3-propanediylbis(oxy)]bis-: Similar in structure but with a different linkage.
3,3’,3’'-[1,2,3-Propanetriyltris(oxy)]tris(1-propanol): Another compound with a similar backbone but different functional groups
Uniqueness
Octadecane, 1,1’,1’'-[1,2,3-propanetriyltris(oxy)]tris- stands out due to its specific 1,2,3-propanetriyltris(oxy) linkage, which imparts unique chemical and physical properties. This makes it particularly useful in specialized applications such as advanced materials and pharmaceuticals.
特性
CAS番号 |
6076-42-2 |
|---|---|
分子式 |
C57H116O3 |
分子量 |
849.5 g/mol |
IUPAC名 |
1-(2,3-dioctadecoxypropoxy)octadecane |
InChI |
InChI=1S/C57H116O3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-58-55-57(60-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)56-59-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h57H,4-56H2,1-3H3 |
InChIキー |
YEOQJOVGXZYQOZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(COCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCCOCC(COCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC |
Key on ui other cas no. |
6076-42-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



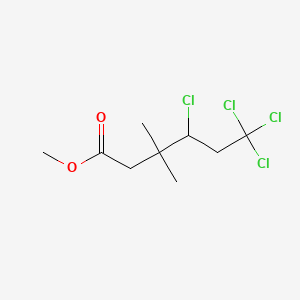
![2,4-Dioxaspiro[5.5]undec-8-ene, 3-ethyl-](/img/structure/B1617598.png)


